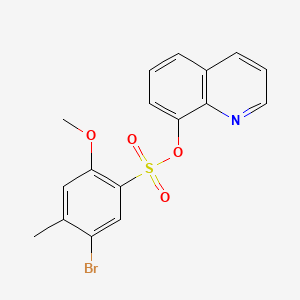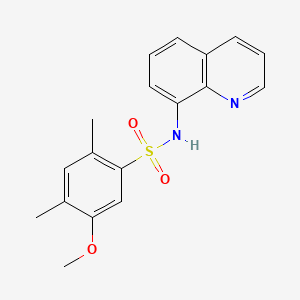
8-Quinolinyl 5-bromo-2-methoxy-4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinyl 5-bromo-2-methoxy-4-methylbenzenesulfonate is a complex organic compound that combines a quinoline moiety with a brominated methoxy-methylbenzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinyl 5-bromo-2-methoxy-4-methylbenzenesulfonate typically involves the functionalization of the quinoline ring and the subsequent attachment of the brominated methoxy-methylbenzenesulfonate group. Common synthetic routes include:
C–H Activation:
Electrophilic Substitution: Introducing the bromine and methoxy groups through electrophilic substitution reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products:
Oxidation: Formation of quinolinyl aldehydes or acids.
Reduction: Formation of de-brominated quinolinyl derivatives.
Substitution: Formation of various substituted quinolinyl derivatives.
Aplicaciones Científicas De Investigación
8-Quinolinyl 5-bromo-2-methoxy-4-methylbenzenesulfonate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its fluorescent properties.
Mecanismo De Acción
The mechanism of action of 8-Quinolinyl 5-bromo-2-methoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the brominated methoxy-methylbenzenesulfonate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of biological activity.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C17H14BrNO4S |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
quinolin-8-yl 5-bromo-2-methoxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14BrNO4S/c1-11-9-15(22-2)16(10-13(11)18)24(20,21)23-14-7-3-5-12-6-4-8-19-17(12)14/h3-10H,1-2H3 |
Clave InChI |
GPHIANPCQKIITK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B13369308.png)
![6-(3,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369313.png)
![3-(1-Benzofuran-2-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369314.png)

![3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369329.png)
![N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369338.png)
![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369340.png)


![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B13369347.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-bromo-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13369352.png)
![6-(3,4-Dimethoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369369.png)
![6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369370.png)
![3-[(Tert-butylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369378.png)
